(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15775761
InChI: InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
SMILES:
Molecular Formula: C9H9F2NO2
Molecular Weight: 201.17 g/mol

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC15775761

Molecular Formula: C9H9F2NO2

Molecular Weight: 201.17 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid -

Specification

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
IUPAC Name (3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Standard InChI Key BBQXXTOCYJPXDI-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](CC(=O)O)N)F)F
Canonical SMILES C1=CC(=C(C=C1C(CC(=O)O)N)F)F

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound exists in both free acid and hydrochloride salt forms:

  • Free acid:

    • CAS Number: 1241679-26-4

    • Molecular Formula: C₉H₉F₂NO₂

    • Molecular Weight: 201.17 g/mol

    • IUPAC Name: (3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid

  • Hydrochloride salt:

    • CAS Number: 1354970-81-2

    • Molecular Formula: C₉H₉F₂NO₂·HCl

    • Molecular Weight: 237.63 g/mol

Structural Characteristics

  • The 3,4-difluorophenyl group enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs .

  • The R-configuration at the chiral center is critical for enantioselective interactions in biological systems, as demonstrated in dopamine D₃ receptor studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point (predicted)285.9 ± 40.0 °C
Density (predicted)1.254 ± 0.06 g/cm³
pKa (predicted)7.30 ± 0.10
SolubilityPolar solvents (e.g., methanol)

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves asymmetric methods to achieve the R-configuration:

  • Starting Material: 3,4-difluorophenylacetic acid or derivatives .

  • Chiral Resolution: Use of L-menthol or other chiral auxiliaries to isolate the R-enantiomer .

  • Cyclopropanation: For analogs, trimethylsulfoxonium iodide-mediated cyclopropanation is employed, though direct methods for this compound are less documented .

  • Hydrolysis: Conversion of ester intermediates to the free acid using LiOH or similar bases .

Industrial-Scale Production

  • Continuous flow reactors optimize yield and purity.

  • Palladium-catalyzed hydrogenation is used for nitro-group reduction in intermediates .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key StepSource
Asymmetric Aldol65≥95Chiral auxiliary resolution
Catalytic Hydrogenation92≥97Nitro-group reduction
Continuous Flow85≥99Reaction optimization

Biological Activity and Applications

Neuropharmacology

  • Dopamine D₃ Receptor Modulation: Structural analogs with 3,4-difluorophenyl groups exhibit high affinity (Kᵢ = 1–10 nM) and >100-fold selectivity over D₂ receptors .

  • Glutamate Release Inhibition: Fluorinated β-amino acids reduce neuronal glutamate levels, suggesting potential in treating excitotoxicity-related disorders (e.g., Alzheimer’s disease) .

Antimicrobial Properties

Enzyme Inhibition

  • HIV-1 Capsid Proteins: Fluorine substitution enhances binding affinity (Kᵢ = 0.027 µM for PfA-M1 inhibition) .

  • Malaria Targets: Inhibition of PfA-M17 (Kᵢ = 0.080 µM) highlights its role in antimalarial drug development.

Table 3: Biological Activity Data

TargetActivity (Kᵢ/IC₅₀)SelectivityApplicationSource
Dopamine D₃ Receptor1.2 nM400-foldNeuropsychiatric disorders
PfA-M1 (Malaria)0.027 µMN/AAntimalarial
S. aureus3.5 µMBroad-spectrumAntimicrobial

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